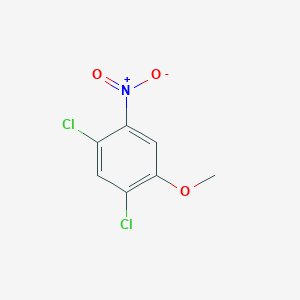

2,4-Dichloro-5-nitroanisole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-nitroanisole is a chemical compound with the molecular formula C7H5Cl2NO3 . It is used in various fields such as the synthesis of dyes, insecticides, and explosive formulations .

Synthesis Analysis

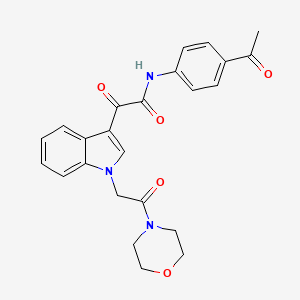

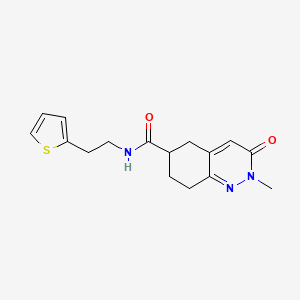

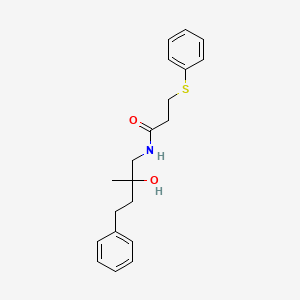

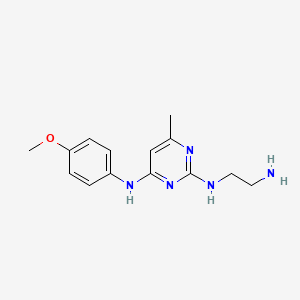

The synthesis of this compound involves two synthesis methods . The reaction conditions involve nitric acid in chloroform for 1 hour . The yield of this compound is 12.1% .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two chlorine atoms, a nitro group, and a methoxy group . The molecular weight of the compound is 222.03 g/mol .Mechanism of Action

Target of Action

Nitroaromatic compounds like this are known to interact with various enzymes and proteins within cells .

Mode of Action

The mode of action of 2,4-Dichloro-5-nitroanisole involves a series of chemical reactions. The nitro group is meta directing, meaning that the first step needs to be nitration . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing . This interaction with its targets leads to changes at the molecular level .

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation of nitroanisole derivatives. A cytochrome P450 system initiates the degradation of nitroanisole, leading to the formation of 1,2,4-benzenetriol and the release of nitrite . The degradation process involves ortho- and para-nitroreduction, demethylation, acetylation, hydroxylation, malonylation, and sulfation .

Result of Action

Nitroaromatic compounds like this are known to cause changes at the cellular level, potentially leading to antiproliferative activities against certain cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation of similar nitroaromatic compounds has been shown to be influenced by the presence of iron/copper bimetal particles under acidic conditions . The environmental risk associated with the use of such compounds is still unclear .

Biochemical Analysis

Biochemical Properties

It is known that 2,4-Dichloro-5-nitroanisole can participate in biochemical reactions, potentially interacting with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is possible that the effects of this compound could change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is possible that the effects of this compound could vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound could interact with transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Properties

IUPAC Name |

1,5-dichloro-2-methoxy-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZSXENBQLPKOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2926776.png)

![5-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2926779.png)

![N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2926781.png)

![Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B2926783.png)

![N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine](/img/structure/B2926787.png)

![N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2926789.png)

![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B2926793.png)